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Compound of Interest

Compound Name: Tripartin

Cat. No.: B13440024

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Tripartin, a dichlorinated
indanone natural product. The information presented is compiled from published synthetic
routes and is intended to serve as a comprehensive resource for researchers in organic
synthesis, medicinal chemistry, and drug development.

Introduction

Tripartin is a natural product isolated from Streptomyces species associated with the dung
beetle Copris tripartitus. It possesses a unique dichlorinated indanone scaffold and was initially
identified as a specific inhibitor of the histone H3 lysine 9 (H3K9) demethylase KDM4.[1]
Subsequent studies have suggested that its precise cellular mode of action may be more
complex.[2] The intriguing chemical structure and biological activity of Tripartin have made it a
compelling target for total synthesis. This document outlines two distinct synthetic approaches
to Tripartin and its dimethylated precursor.

Synthetic Strategies and Key Data

Two primary synthetic routes to Tripartin and its precursor have been reported. The first,
developed by Dethe and Boda, focuses on the efficient synthesis of dimethyl tripartin.[1][3]
The second, by Guillade and colleagues, achieves the total synthesis of Tripartin itself.[2]

Synthesis of Dimethyl Tripartin (Dethe and Boda)
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This approach utilizes commercially available 3,5-dimethoxy benzaldehyde as the starting
material and proceeds through a six-step linear sequence.[1][3] A key transformation in this
synthesis is the CITi(OiPr)3-mediated dichloromethine insertion.[1]

Table 1: Summary of the Synthesis of Dimethyl Tripartin
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Overall Yield 21

Total Synthesis of Tripartin (Guillade et al.)

This synthesis commences with 3,5-dimethoxyphenylacrylic acid and involves a multi-step
sequence to construct the final natural product.[2]

(Detailed quantitative data for each step of the Guillade synthesis was not available in the
public domain search results.)

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of dimethyl
tripartin as reported by Dethe and Boda.[1][3]

Step 1: Methyl 3-(3,5-dimethoxyphenyl)acrylate

To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 equiv.) in dry THF at 0 °C
under a nitrogen atmosphere, triethyl phosphonoacetate (1.1 equiv.) is added dropwise. The
reaction mixture is stirred at 0 °C for 30 minutes, followed by the addition of a solution of 3,5-
dimethoxy benzaldehyde (1.0 equiv.) in dry THF. The reaction is allowed to warm to room
temperature and stirred for 12 hours. Upon completion, the reaction is quenched with saturated
agueous NHA4CI solution and extracted with ethyl acetate. The combined organic layers are
washed with brine, dried over anhydrous Na2S0O4, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the title
compound.

Step 4: 5,7-Dimethoxy-1-indanone

To a solution of 3-(3,5-dimethoxyphenyl)propanoic acid (1.0 equiv.) in dry CH2CI2 at 0 °C,
oxalyl chloride (2.0 equiv.) is added dropwise, followed by a catalytic amount of DMF. The
reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl
chloride are removed under reduced pressure. The resulting crude acid chloride is dissolved in
dry CH2CI2 and added dropwise to a suspension of AICI3 (1.2 equiv.) in dry CH2CI2 at 0 °C.
The reaction mixture is stirred at room temperature for 3 hours and then poured into ice-water.
The aqueous layer is extracted with CH2CI2. The combined organic layers are washed with
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saturated aqueous NaHCO3 solution and brine, dried over anhydrous Na2S04, and
concentrated. The crude product is purified by column chromatography.

Step 6: Dimethyl tripartin

To a solution of chloroform (4.0 equiv.) in dry THF at -78 °C under a nitrogen atmosphere, n-
BuLi (1.6 M in hexanes, 3.8 equiv.) is added dropwise, and the mixture is stirred for 30 minutes.
A solution of CITi(OiPr)3 (3.5 equiv.) in dry THF is then added, and the mixture is stirred for
another 30 minutes. A solution of 5,7-dimethoxy-3,4-dihydro-2H-spiro[naphthalene-1,2'-[4]
[5]dithiane] (1.0 equiv.) in dry THF is added dropwise. The reaction mixture is stirred at -78 °C
for 2 hours and then allowed to warm to room temperature over 6 hours. The reaction is
qguenched with saturated aqueous NH4CI solution and extracted with ethyl acetate. The
combined organic layers are washed with brine, dried over anhydrous Na2S04, and
concentrated. The residue is purified by column chromatography to yield dimethyl tripartin.

Visualizations
Synthetic Workflow of Dimethyl Tripartin

The following diagram illustrates the synthetic pathway for dimethyl tripartin, highlighting the
starting material, key intermediates, and the final product.

Click to download full resolution via product page

Caption: Synthetic route to dimethyl tripartin from 3,5-dimethoxy benzaldehyde.

Conclusion

The total synthesis of Tripartin and its analogues has been successfully achieved through
multiple synthetic strategies. The detailed protocols and data presented herein provide a
valuable resource for chemists engaged in natural product synthesis and the development of
novel therapeutic agents. Further research into the biological mechanism of Tripartin will be
crucial for understanding its full potential in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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